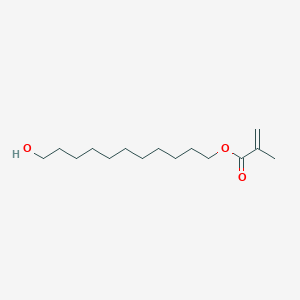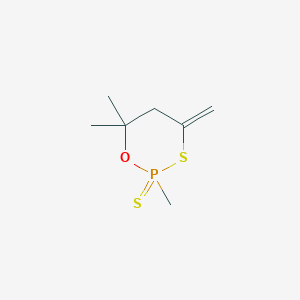
2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione is a complex organophosphorus compound It features a unique structure with a phosphorus atom bonded to sulfur, oxygen, and carbon atoms, forming a heterocyclic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione typically involves the reaction of phosphorus pentasulfide with 2,6,6-trimethyl-4-methylidene-1,3-dioxane. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or xylene, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
化学反応の分析
Types of Reactions
2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
作用機序
The mechanism of action of 2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: This compound has a similar dioxane ring structure but lacks the phosphorus and sulfur atoms.
2,2-Dimethyl-1,3-dioxane-4,6-dione: Another dioxane derivative with different substituents.
2,6,6-Trimethyl-2-cyclohexene-1,4-dione: A cyclohexene derivative with a similar carbon framework but different functional groups.
Uniqueness
2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione is unique due to its phosphorus-sulfur heterocyclic ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
114067-83-3 |
|---|---|
分子式 |
C7H13OPS2 |
分子量 |
208.3 g/mol |
IUPAC名 |
2,6,6-trimethyl-4-methylidene-2-sulfanylidene-1,3,2λ5-oxathiaphosphinane |
InChI |
InChI=1S/C7H13OPS2/c1-6-5-7(2,3)8-9(4,10)11-6/h1,5H2,2-4H3 |
InChIキー |
VIOXFELRGCDLHA-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=C)SP(=S)(O1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


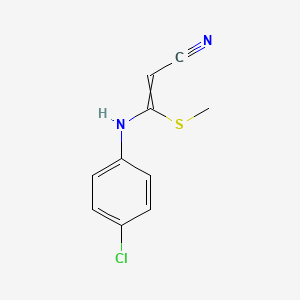
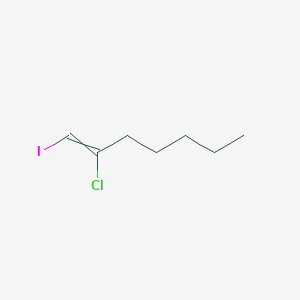
![[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14304144.png)
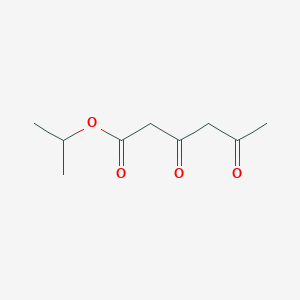
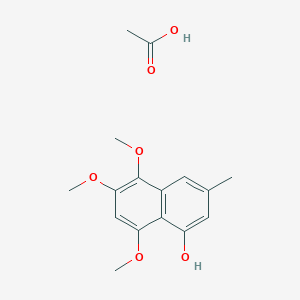
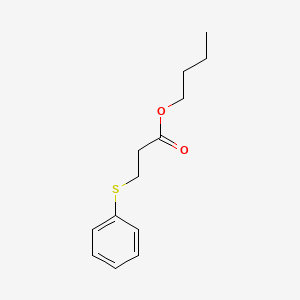
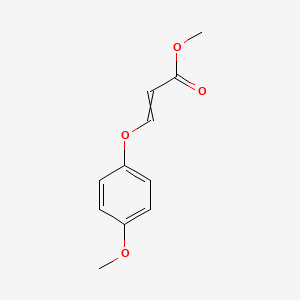
methanone](/img/structure/B14304178.png)
![1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one](/img/structure/B14304182.png)

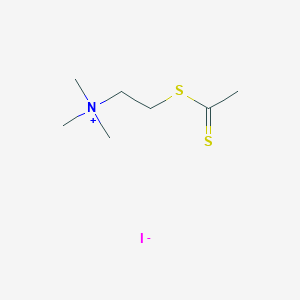
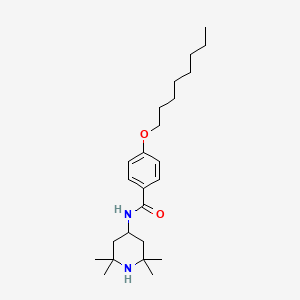
![Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]-](/img/structure/B14304208.png)
